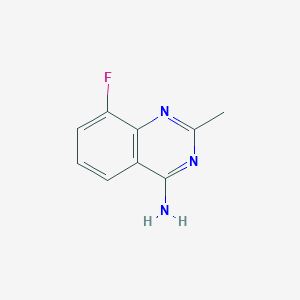

8-Fluoro-2-methylquinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

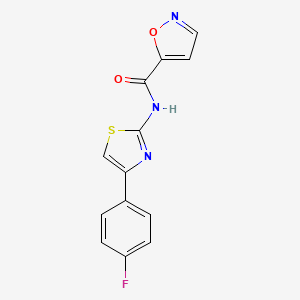

8-Fluoro-2-methylquinazolin-4-amine is a chemical compound with the CAS Number: 1702956-69-1 . It has a molecular weight of 177.18 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H8FN3/c1-5-12-8-6 (9 (11)13-5)3-2-4-7 (8)10/h2-4H,1H3, (H2,11,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms in the molecule . Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Drug Design

8-Fluoro-2-methylquinazolin-4-amine and its derivatives are involved in the synthesis of various pharmaceutical compounds. For instance, the synthesis of 8-Fluoro-3,4-dihydroisoquinoline and its transformation to tetrahydroisoquinolines demonstrates its role as a building block in creating potential central nervous system drug candidates (Hargitai et al., 2018). Similarly, the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives indicate its potential in developing antibiotics with significant activity against certain bacterial strains (Al-Hiari et al., 2007).

Advancements in Anticancer Research

Advancements in anticancer research have been marked by the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, highlighting its potency as an apoptosis inducer and its high blood-brain barrier penetration, making it an effective agent against various cancer types (Sirisoma et al., 2009). The synthesis, biological evaluation, and molecular docking of novel indole-aminoquinazoline hybrids have shown significant cytotoxicity against various cancer cell lines, offering a new perspective in anticancer drug design (Mphahlele et al., 2018).

Innovative Synthesis Methods

Innovative synthesis methods involving this compound have been developed, such as the solvent-free synthesis under microwave irradiation, offering an environmentally friendly and highly efficient approach for the synthesis of various N-substituted 4-amino-2-methylquinazolines (Kurteva et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Hazard statements associated with it include H302, H315, H319, and H335 . These suggest that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

While specific future directions for 8-Fluoro-2-methylquinazolin-4-amine are not mentioned in the available resources, quinazoline derivatives are a topic of ongoing research in medicinal chemistry due to their diverse biological activities . They are being studied for potential applications in treating various diseases, including inflammatory diseases .

Wirkmechanismus

Target of Action

Compounds like 8-Fluoro-2-methylquinazolin-4-amine often target specific enzymes or receptors in the body. These targets are usually proteins that play a crucial role in biological processes .

Mode of Action

Once the compound binds to its target, it can either inhibit or enhance the target’s function. This interaction can lead to changes in cellular processes .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might disrupt a pathway that leads to the production of a certain molecule, or it might enhance a pathway that increases the efficiency of a biological process .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this compound determine how it is absorbed into the body, distributed to different tissues, metabolized into different forms, and finally excreted from the body .

Result of Action

The ultimate effect of the compound depends on its mode of action and the biochemical pathways it affects. This could range from killing cancer cells to reducing inflammation, depending on the specific compound and its targets .

Action Environment

The efficacy and stability of a compound like this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .

Eigenschaften

IUPAC Name |

8-fluoro-2-methylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJBYNMXHFSXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2F)C(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1702956-69-1 |

Source

|

| Record name | 8-fluoro-2-methylquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2596785.png)

![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2596786.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B2596789.png)

![3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2596794.png)

![3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2596795.png)

![Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride](/img/structure/B2596799.png)

![5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2596800.png)

![2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2596801.png)